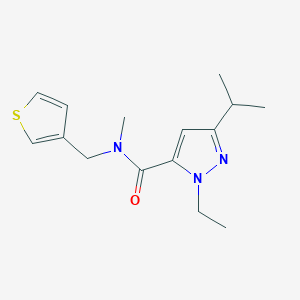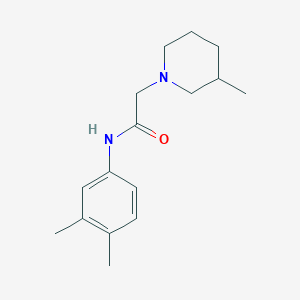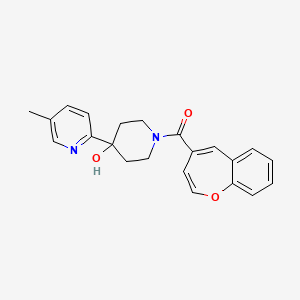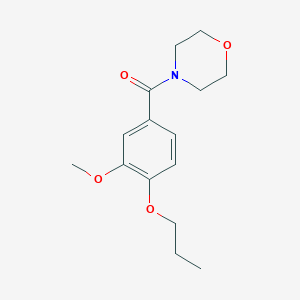![molecular formula C12H13F3N2O3 B5374989 methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate](/img/structure/B5374989.png)
methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate, also known as MTFMN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MTFMN belongs to the class of nicotinic acid derivatives and is known for its unique chemical structure, which makes it a promising candidate for various research applications.
作用機序
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate works by binding to specific receptors in the body, leading to a cascade of biochemical reactions. It is known to modulate the activity of certain enzymes, leading to changes in cellular signaling pathways. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also known to exhibit antioxidant properties, which can help protect cells from oxidative stress.
Biochemical and Physiological Effects
methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has been shown to have various biochemical and physiological effects on the body. It has been found to modulate the activity of certain enzymes, leading to changes in cellular signaling pathways. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also known to exhibit antioxidant properties, which can help protect cells from oxidative stress. Additionally, methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has been found to have anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory conditions.
実験室実験の利点と制限
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has several advantages for use in laboratory experiments. It has a unique chemical structure, which makes it a promising candidate for various research applications. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is that it has limited solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research involving methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate. One potential area of research is the development of new drugs based on the structure of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate. Researchers are also exploring the use of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate as a fluorescent probe for biological imaging, which can help visualize specific biological processes in real-time. Additionally, there is ongoing research into the potential anti-inflammatory and antioxidant properties of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate, which could lead to the development of new treatments for various inflammatory conditions.
合成法
The synthesis of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate involves the reaction of 2-(trifluoromethyl)morpholine with methyl 6-bromonicotinate in the presence of a palladium catalyst. The reaction takes place under controlled conditions, and the final product is obtained in high yield.
科学的研究の応用
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has shown potential in various scientific research applications, including drug discovery and development, biological imaging, and chemical biology. It is known to exhibit high affinity towards certain receptors, making it a promising candidate for drug discovery and development. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also used as a fluorescent probe for biological imaging, allowing researchers to visualize specific biological processes in real-time.
特性
IUPAC Name |
methyl 6-[2-(trifluoromethyl)morpholin-4-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-19-11(18)8-2-3-10(16-6-8)17-4-5-20-9(7-17)12(13,14)15/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWCFCQGLKTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5374911.png)

![N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5374928.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5374942.png)

![N-(2-fluorophenyl)-2-{[4-hydroxy-6-oxo-5-(3-phenyl-2-propen-1-yl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5374960.png)


![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5374992.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374993.png)
methanone](/img/structure/B5375008.png)


